![molecular formula C22H15ClN2O4S B2604075 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate CAS No. 956741-35-8](/img/structure/B2604075.png)
2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate
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Overview
Description
2-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)carbonylphenyl benzenesulfonate, commonly known as CPB, is an organic compound which is widely used in scientific research for many different applications. It is a white, crystalline solid with a molecular weight of 441.92 g/mol and a melting point of 153-155 °C. CPB is soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), and is insoluble in water. CPB is a synthetic compound which is structurally related to the pyrazole and benzene ring systems.
Scientific Research Applications
Fungicide in Agriculture
Pyraclostrobin, a compound structurally similar to the one , is a synthetic fungicide used against a wide range of plant pathogens . Its mode of action is the inhibition of mitochondrial respiration in fungi . Given its extensive application in agriculture, it’s crucial to monitor its residual traces in agricultural products to ensure food safety .
Detection of Pesticide Residues
Surface-enhanced Raman spectroscopy (SERS) has been used for qualitative and semi-quantitative detections of fungicides like pyraclostrobin in standard solutions and in lemon peel extractions from contaminated samples . This method provides a fast and neat procedure for detecting pesticide residues .
Antileishmanial Activity
Pyrazole-bearing compounds, which include the compound , have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
Some hydrazine-coupled pyrazoles have shown promising antimalarial activities . Specifically, compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies have been conducted on compounds like these to justify their antileishmanial activity . These studies can provide insights into the interaction between the compound and its target, which can guide the design of more potent drugs .
Anti-inflammatory Activity
Indomethacin analogs of similar compounds have been synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .
Mechanism of Action
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties can vary widely among different compounds and are influenced by many factors, including the compound’s chemical structure and the patient’s physiological condition .
The action of a compound can also be influenced by environmental factors. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interaction with its targets .
properties
IUPAC Name |
[2-[1-(4-chlorophenyl)pyrazole-4-carbonyl]phenyl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S/c23-17-10-12-18(13-11-17)25-15-16(14-24-25)22(26)20-8-4-5-9-21(20)29-30(27,28)19-6-2-1-3-7-19/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRUTHANMZTZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C3=CN(N=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate |
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